SL327

概要

説明

SL 327 は、ミトゲン活性化プロテインキナーゼキナーゼ 1 およびミトゲン活性化プロテインキナーゼキナーゼ 2 (MEK1/2) の選択的阻害剤です。 血液脳関門を通過する能力で知られており、主にミトゲン活性化プロテインキナーゼ/細胞外シグナル調節キナーゼ (MAPK/ERK) 経路の研究に用いられています .

準備方法

SL 327 は、ビニログシアナミドの生成を含む一連の化学反応によって合成できます。 合成経路は、通常、4-アミノフェニルチオメチレンと2-(トリフルオロメチル)ベンゼンアセトニトリルを特定の条件下で反応させて、SL 327 を得ることを伴います

化学反応解析

SL 327 は、次のようなさまざまな化学反応を起こします。

酸化: SL 327 は特定の条件下で酸化され、酸化された誘導体の生成につながります。

還元: この化合物は還元されて還元型を生じることがありますが、これはあまり一般的ではありません。

これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。

化学反応の分析

SL 327 undergoes various chemical reactions, including:

Oxidation: SL 327 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to yield reduced forms, although this is less common.

Substitution: SL 327 can undergo substitution reactions, particularly involving the amino and sulfanyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

SL327 is noted for its ability to penetrate the blood-brain barrier and exert effects in vivo. It has been shown to block long-term potentiation (LTP) in the hippocampus and has implications in neuroprotection and behavioral studies related to learning and memory.

Case Studies

- A study highlighted that this compound prevented ethanol-induced increases in phosphorylated extracellular signal-regulated kinase (pERK) in neurons, suggesting its role in modulating responses to addictive substances .

- Another investigation found that this compound did not alter the rewarding effects of d-amphetamine, indicating its specific action on certain pathways without affecting reward sensitivity .

Cancer Research Applications

This compound has been evaluated for its potential in cancer therapy, particularly concerning its combinatory effects with other treatments.

Case Studies

- A study reported that combining this compound with sunitinib malate led to significant suppression of doxorubicin-resistant anaplastic thyroid carcinoma growth, demonstrating its potential as a therapeutic agent in resistant cancer types .

- Research also indicated that this compound could enhance the efficacy of other chemotherapeutic agents by overcoming resistance mechanisms in tumor cells .

Behavioral Studies

This compound's impact on behavior has been explored extensively, particularly concerning anxiety and depression models.

Case Studies

- Research indicated that pretreatment with this compound blocked the antidepressant effects of (R)-ketamine but not (S)-ketamine, highlighting differential effects on mood disorders .

- In behavioral assays, this compound affected locomotor activity and reward pathways without altering baseline behaviors significantly, suggesting a targeted action on specific neural circuits .

Data Summary Table

作用機序

SL 327 は、MAPK/ERK 経路の重要な成分である MEK1/2 を選択的に阻害することで、その効果を発揮します。 この阻害は、下流標的のリン酸化と活性化を防ぎ、増殖や分化などの細胞プロセスの抑制につながります . この化合物は血液脳関門を通過する能力があるため、神経学的プロセスや障害の研究に特に役立ちます .

類似の化合物との比較

SL 327 は、MEK1/2 に対する高い選択性と、血液脳関門を通過する能力により、ユニークです。類似の化合物には、以下が含まれます。

U0126: 別の MEK1/2 阻害剤ですが、選択性と効力が異なります。

PD98059: 別の作用機序を持つ MEK1 阻害剤。

トラメチニブ: メラノーマの治療に臨床的に使用されている MEK1/2 阻害剤

SL 327 は、神経学的研究における特定の用途と、独自の化学構造により際立っています。

類似化合物との比較

SL 327 is unique due to its high selectivity for MEK1/2 and its ability to cross the blood-brain barrier. Similar compounds include:

U0126: Another MEK1/2 inhibitor, but with different selectivity and potency.

PD98059: A MEK1 inhibitor with a different mechanism of action.

Trametinib: A MEK1/2 inhibitor used clinically for treating melanoma

SL 327 stands out due to its specific applications in neurological research and its unique chemical structure.

生物活性

SL327 is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. This compound has garnered attention for its role in modulating various biological processes, particularly in the context of learning, memory, and addiction. Below, we explore its biological activity through detailed research findings, case studies, and data tables.

This compound functions by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling cascade. The IC50 values for this compound against MEK1 and MEK2 are 0.18 μM and 0.22 μM respectively, indicating its potency as a selective inhibitor .

Impact on Learning and Memory

Research indicates that this compound significantly affects learning and memory processes:

- Cocaine-Induced Behavior : In adult male CD-1 mice, this compound administration (50 mg/kg) inhibited the phosphorylation of ERK in response to cocaine exposure. This inhibition correlated with reduced expression of c-Fos, a marker associated with neuronal activation .

- Ethanol Conditioned Place Preference (CPP) : A study demonstrated that this compound blocked the acquisition of ethanol-induced CPP at a dose of 50 mg/kg. It also reduced the expression of this preference in subsequent tests .

Modulation of Psychomotor Sensitization

In morphine-pretreated rats, this compound increased psychomotor sensitization by 58% and prevented the upregulation of several proteins involved in neuronal signaling pathways, including p-PEA-15 and p-Akt1 . This suggests that this compound may influence the neural adaptations associated with drug addiction.

Study on Ethanol Conditioning

In a controlled study involving CD-1 mice, researchers administered this compound prior to ethanol exposure. The findings indicated that:

- Acquisition Phase : this compound significantly blocked the acquisition of ethanol-induced CPP.

- Expression Phase : It reduced expression levels of pERK-positive neurons in critical brain regions associated with reward processing .

Data Tables

The following table summarizes key findings from studies involving this compound:

| Study Focus | Animal Model | Dosage (mg/kg) | Key Findings |

|---|---|---|---|

| Cocaine-Induced ERK Activation | CD-1 Mice | 50 | Inhibition of c-Fos expression and ERK phosphorylation |

| Ethanol Conditioned Place Preference | CD-1 Mice | 50 | Blocked acquisition; reduced expression of CPP |

| Morphine-Induced Psychomotor Sensitization | Morphine-pretreated Rats | 20 | Increased psychomotor sensitization; prevented upregulation of signaling proteins |

Research Findings Overview

- Inhibition of Long-Term Potentiation (LTP) : this compound has been shown to block LTP in hippocampal neurons, which is crucial for synaptic plasticity related to learning and memory .

- Differential Effects on Drug Responses : The compound exhibits varying effects based on the type of drug and phase of learning, highlighting its complex role in addiction behaviors .

- Neuronal Activity Modulation : Inhibition of ERK signaling by this compound has been linked to decreased neuronal firing rates in response to various stimuli, suggesting its potential as a therapeutic agent in managing addiction-related disorders .

特性

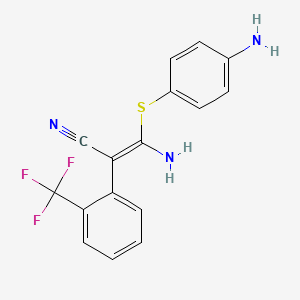

IUPAC Name |

(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOXTZFYJNCPIS-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429549 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305350-87-2 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL 327 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。